molecular formula C16H9BrCl2O2 B3043065 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one CAS No. 720674-38-4

3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one

Cat. No. B3043065
CAS RN: 720674-38-4
M. Wt: 384 g/mol
InChI Key: LSLMNXLHDBWBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one, also known as BML-210, is a synthetic compound that belongs to the family of chromones. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response, inflammation, and cell survival. BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one exerts its inhibitory effect on NF-κB by binding to the p50 subunit of the transcription factor, preventing its translocation to the nucleus and subsequent activation of target genes. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models. It has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the production of inflammatory cytokines. 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of this transcription factor in various diseases. However, its low solubility in aqueous solutions and moderate toxicity limit its use in certain experimental settings. Moreover, the lack of clinical data on 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one's safety and efficacy in humans hinders its translation into clinical practice.

Future Directions

For research on 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one include the development of more potent and selective inhibitors of NF-κB, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory conditions, warrants further investigation, and 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one can serve as a valuable tool for such studies. Finally, the identification of biomarkers that predict response to NF-κB inhibitors, including 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one, can aid in the development of personalized therapies for patients with these diseases.

Scientific Research Applications

3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and environmental stressors, and plays a critical role in the pathogenesis of many diseases.

properties

IUPAC Name

3-(3-bromophenyl)-6,8-dichloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLMNXLHDBWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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